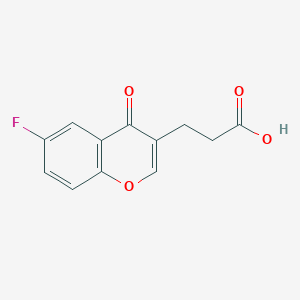
3-ethyl-1,2-dimethyl-1,2-dihydroimidazol-1-ium;trifluoromethanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-ethyl-1,2-dimethyl-1,2-dihydroimidazol-1-ium;trifluoromethanesulfonate is a compound that belongs to the class of imidazolium salts. Imidazolium salts are known for their wide range of applications in various fields, including chemistry, biology, and industry. This particular compound is characterized by the presence of an imidazolium cation and a trifluoromethanesulfonate anion.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-1,2-dimethyl-1,2-dihydroimidazol-1-ium;trifluoromethanesulfonate typically involves the alkylation of imidazole derivatives. One common method is the reaction of 1,2-dimethylimidazole with ethyl iodide in the presence of a base such as potassium carbonate. The resulting 3-ethyl-1,2-dimethylimidazolium iodide is then treated with silver trifluoromethanesulfonate to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
3-ethyl-1,2-dimethyl-1,2-dihydroimidazol-1-ium;trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The imidazolium cation can participate in nucleophilic substitution reactions, where the trifluoromethanesulfonate anion is replaced by other nucleophiles.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide.
Oxidation and reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an imidazolium-ammonium salt, while oxidation may produce an imidazolium oxide.
科学研究应用
3-ethyl-1,2-dimethyl-1,2-dihydroimidazol-1-ium;trifluoromethanesulfonate has several scientific research applications, including:
Catalysis: The compound is used as a catalyst in various organic reactions, such as the synthesis of heterocycles and the formation of carbon-carbon bonds.
Ionic liquids: Due to its ionic nature, it can be used as a component of ionic liquids, which are employed as solvents and catalysts in green chemistry.
Biological studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Material science: It is used in the development of advanced materials, such as conductive polymers and nanocomposites.
作用机制
The mechanism of action of 3-ethyl-1,2-dimethyl-1,2-dihydroimidazol-1-ium;trifluoromethanesulfonate involves its interaction with molecular targets through ionic and covalent bonding. The imidazolium cation can interact with nucleophilic sites on biomolecules, while the trifluoromethanesulfonate anion can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
1-ethenyl-3-ethyl-1,2-dihydroimidazol-1-ium;bromide: This compound has a similar imidazolium cation but with a bromide anion instead of trifluoromethanesulfonate.
1,3-dimethylimidazolium iodide: This compound features a similar imidazolium cation with iodide as the counterion.
1-ethyl-2,3-dimethylimidazolium iodide: Another similar compound with an iodide anion.
Uniqueness
3-ethyl-1,2-dimethyl-1,2-dihydroimidazol-1-ium;trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate anion, which imparts distinct physicochemical properties such as high thermal stability and low nucleophilicity. These properties make it particularly useful in applications requiring robust and inert ionic compounds.
属性
IUPAC Name |
3-ethyl-1,2-dimethyl-1,2-dihydroimidazol-1-ium;trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.CHF3O3S/c1-4-9-6-5-8(3)7(9)2;2-1(3,4)8(5,6)7/h5-7H,4H2,1-3H3;(H,5,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLTVCQZCOMDKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C[NH+](C1C)C.C(F)(F)(F)S(=O)(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

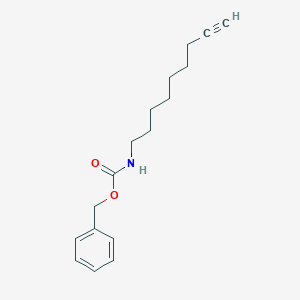
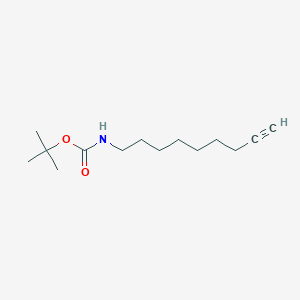

![Tert-butyl [2-(2-cyanoethoxy)ethyl]carbamate](/img/structure/B8116617.png)

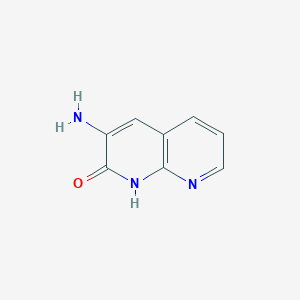

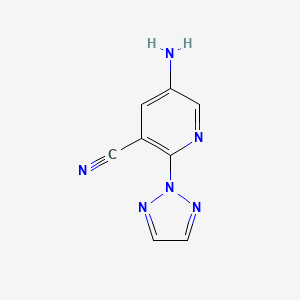
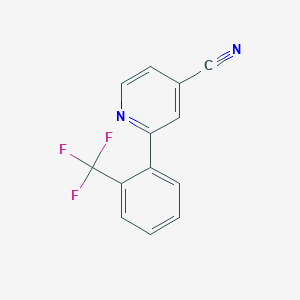

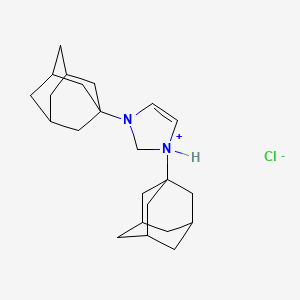
![(2R,3R,4S,5S,6R)-5-{[(2S,3R,4S,5S,6R)-4,6-Bis(ethoxymethyl)-3,5-dihydroxytetrahydro-2H-pyran-2-yl]oxy}-3-ethoxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2,4-diol](/img/structure/B8116693.png)
